1,2,3,3-Tetrafluoroprop-1-ene

Description

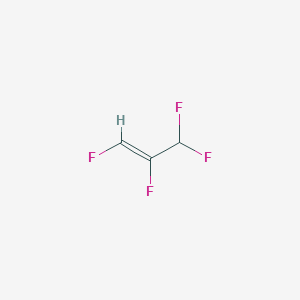

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-1,2,3,3-tetrafluoroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F4/c4-1-2(5)3(6)7/h1,3H/b2-1- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAQTIHDWIHCSV-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)F)\F)\F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Catalytic Pathways of 1,2,3,3 Tetrafluoroprop 1 Ene

Methodologies for Chemical Synthesis of 1,2,3,3-Tetrafluoroprop-1-ene

The industrial production of this compound, also known as HFO-1234yf, is primarily achieved through multi-step synthetic routes involving halogenated hydrocarbon precursors. These processes are designed to maximize yield and purity while minimizing byproducts and energy consumption.

Multi-step Reaction Schemes and Process Development

The synthesis of this compound often involves a sequence of fluorination and dehydrohalogenation reactions. A common approach begins with the fluorination of chlorinated precursors. This multi-step process can be tailored to utilize different starting materials and intermediate pathways.

Another significant pathway starts with chlorotrifluoroethylene (CTFE) and a methyl halide, such as methyl chloride. google.com This initial reaction forms an intermediate product stream which is then reacted with hydrogen fluoride (B91410) to produce 2,3,3,3-tetrafluoropropene (B1223342). google.com This two-step vapor-phase process is designed for continuous operation. google.com

Dehydrofluorination of saturated hydrofluorocarbons is another key strategy. For instance, 1,1,1,2,3-pentafluoropropane (HFC-245eb) can be catalytically dehydrofluorinated to produce 2,3,3,3-tetrafluoropropene. researchgate.net Similarly, the dehydrofluorination of 1,1,1,3,3-pentafluoropropane (HFC-245fa) can yield a mixture of this compound and its isomer, 1,3,3,3-tetrafluoroprop-1-ene (HFO-1234ze). researchgate.net

Precursor Chemistry and Intermediate Compound Formation

The choice of precursors is a critical factor in the synthesis of this compound. Common precursors are often chlorinated propanes or propenes. For example, the fluorination of 1,1,2,3-tetrachloropropene is a key step in some synthetic routes, leading to the formation of the essential intermediate, 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf). researchgate.net

In a two-step gas-phase method, 1,1,2,3-tetrachloropropylene (HCC-1230xa) is first reacted with hydrogen fluoride to produce a mixed product containing 2,3-dichloro-3,3-difluoropropene (HCFO-1232xf). google.com This intermediate is then further reacted in a second stage to yield HFO-1234yf. google.com

Below is a table summarizing various precursors and their corresponding key intermediates in the synthesis of this compound.

| Precursor | Intermediate(s) |

| 1,1,1,2,3-Pentachloropropane (HCC-240db) | Chlorinated and fluorinated propanes |

| Chlorotrifluoroethylene (CTFE) and Methyl Halide | CF2=CFCH2Cl |

| 1,1,2,3-Tetrachloropropene | 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) |

| 1,1,2,3-Tetrachloropropylene (HCC-1230xa) | 2,3-dichloro-3,3-difluoropropene (HCFO-1232xf) |

| 1,1,1,2,3-Pentafluoropropane (HFC-245eb) | Not applicable (direct dehydrofluorination) |

| 1,1,1,3,3-Pentafluoropropane (HFC-245fa) | Not applicable (direct dehydrofluorination) |

Optimization of Reaction Conditions and Parameters for Yield and Purity

The optimization of reaction conditions is paramount for achieving high yield and purity of this compound. Key parameters that are manipulated include temperature, pressure, residence time, and the molar ratio of reactants.

In the vapor-phase synthesis from chlorotrifluoroethylene and a methyl halide, the first reaction step is typically conducted at temperatures ranging from 500°C to 1000°C, with a preferred range of 650°C to 750°C. google.com The second step, the reaction with hydrogen fluoride, is carried out at a lower temperature, generally between 225°C and 575°C. google.com The molar ratio of chlorotrifluoroethylene to the methyl halide is ideally kept close to equimolar. google.com

For the two-step gas-phase synthesis starting from 1,1,2,3-tetrachloropropylene, the molar ratio of hydrogen fluoride to the precursor is maintained between 5:1 and 60:1. google.com The first reactor operates at a temperature of 200-500°C, while the second reactor is kept at a temperature 30-180°C higher than the first. google.com

The following table presents a summary of optimized reaction conditions for different synthetic routes.

| Synthetic Route | Reactants | Temperature (°C) | Pressure | Key Parameters |

| Vapor-Phase from CTFE | Chlorotrifluoroethylene, Methyl Halide, HF | Step 1: 500-1000, Step 2: 225-575 | Atmospheric | Molar ratio of reactants, residence time google.com |

| Two-Step Gas-Phase from HCC-1230xa | 1,1,2,3-Tetrachloropropylene, HF | Reactor 1: 200-500, Reactor 2: 230-680 | Atmospheric | Molar ratio of HF to HCC-1230xa, differential reactor temperatures google.com |

| Dehydrofluorination of HFC-245eb | 1,1,1,2,3-Pentafluoropropane | ~320 | Atmospheric | Catalyst type (e.g., Cr2O3) researchgate.net |

Catalysis in this compound Synthesis and Transformation

Catalysts play a pivotal role in the synthesis of this compound by enhancing reaction rates, improving selectivity, and enabling reactions to occur at lower temperatures. Both liquid-phase and vapor-phase catalytic systems are employed in industrial processes.

Liquid-Phase Catalytic Systems (e.g., Ligated Copper Catalysts)

Liquid-phase catalysis is utilized in certain steps of HFO-1234yf synthesis. For instance, the fluorination of halogenated precursors can be effectively carried out in the liquid phase using catalysts such as antimony pentachloride (SbCl5) and its derivatives. These catalysts facilitate the exchange of chlorine atoms with fluorine from hydrogen fluoride.

While the direct use of ligated copper catalysts for the primary synthesis of this compound is not extensively detailed in the provided search results, copper catalysts are mentioned in the context of related reactions. For example, a Cu-catalyst is used in the reaction of CHBr2F and CH2=CF2 to produce an intermediate that can be further processed to obtain a tetrafluoropropene. google.com Density Functional Theory (DFT) studies have also investigated the catalytic mechanism of Cu(111) surfaces on the pyrolysis of HFO-1234yf, indicating that copper surfaces can promote its decomposition. energy-proceedings.org This suggests a role for copper-based materials in the transformation of fluorinated propenes. Further research has explored dual-site catalysts with platinum-group metals on copper to boost hydrocarbon formation in CO2 reduction, highlighting the versatility of copper in catalytic applications. nih.gov

Vapor-Phase Catalysis and Reactor Design Considerations

Vapor-phase catalysis is a cornerstone of modern HFO-1234yf production. These processes are often continuous and utilize fixed-bed reactors. The choice of catalyst is critical for achieving high conversion and selectivity.

Chromium-based catalysts, such as fluorinated chromium oxide, are widely used. google.com These catalysts are effective for both fluorination and dehydrofluorination reactions. For instance, in the synthesis from chlorotrifluoroethylene, a fluorinated chromium oxide catalyst is employed in the second stage of the reaction. google.com Ni-Cr2O3 catalysts have also been shown to be effective for the dehydrofluorination of 1,1,1,3,3-pentafluoropropane to produce a mixture of HFO-1234yf and HFO-1234ze. researchgate.net The surface acidity of these catalysts can be tuned by varying the nickel content to enhance the selectivity towards HFO-1234yf. researchgate.net

Reactor design is a crucial aspect of vapor-phase synthesis. Tubular reactors, often made of nickel or its alloys like Monel and Inconel, are commonly used due to their resistance to corrosive reagents like hydrogen fluoride and hydrogen chloride. google.comunido.org The design must ensure efficient heat transfer to maintain the desired reaction temperature and a uniform flow of reactants through the catalyst bed to maximize contact time and conversion. For large-scale production, considerations such as pressure drop across the catalyst bed and the ease of catalyst replacement are important. unido.org

The table below provides an overview of common vapor-phase catalysts and reactor considerations.

| Catalyst | Reaction Type | Reactor Type | Key Design Considerations |

| Fluorinated Chromium Oxide | Fluorination | Fixed-bed tubular reactor | Material resistance (Nickel, Monel), heat transfer, residence time control google.com |

| Ni-Cr2O3 | Dehydrofluorination | Fixed-bed reactor | Catalyst bed design to minimize pressure drop, optimization of surface acidity researchgate.netunido.org |

| La-promoted Fluorinated Chromia | Fluorination | Fixed-bed reactor | Long-term stability, high selectivity researchgate.net |

Table of Mentioned Chemical Compounds

| Chemical Name | Common Name / Designation |

| This compound | HFO-1234yf |

| Hydrogen Fluoride | HF |

| 1,1,1,2,3-Pentachloropropane | HCC-240db |

| Chlorotrifluoroethylene | CTFE |

| Methyl Chloride | - |

| 1,1,1,2,3-Pentafluoropropane | HFC-245eb |

| 1,1,1,3,3-Pentafluoropropane | HFC-245fa |

| 1,3,3,3-Tetrafluoroprop-1-ene | HFO-1234ze |

| 1,1,2,3-Tetrachloropropene | - |

| 2-Chloro-3,3,3-trifluoropropene | HCFO-1233xf |

| 1,1,2,3-Tetrachloropropylene | HCC-1230xa |

| 2,3-Dichloro-3,3-difluoropropene | HCFO-1232xf |

| Antimony Pentachloride | SbCl5 |

| Dibromofluoromethane | CHBr2F |

| 1,1-Difluoroethylene | CH2=CF2 |

| Chromium(III) Oxide | Cr2O3 |

| Nickel | Ni |

| Lanthanum | La |

| Carbon Dioxide | CO2 |

Role of Catalysts in Regioselectivity and Process Efficiency

The synthesis of tetrafluoropropene isomers, such as 1,3,3,3-tetrafluoropropene (HFO-1234ze) and 2,3,3,3-tetrafluoropropene (HFO-1234yf), from precursors like 1,1,1,3,3-pentafluoropropane (HFC-245fa) heavily relies on catalysts to ensure high regioselectivity and process efficiency. researchgate.net The choice of catalyst dictates which hydrogen and fluorine atoms are removed from the precursor, thereby controlling which isomer is preferentially formed.

For instance, in the dehydrofluorination of HFC-245fa, Ni-Cr₂O₃ catalysts have been extensively studied. researchgate.net Research indicates that the surface acidity of these catalysts, which can be enhanced by increasing the nickel content, plays a crucial role in the reaction's selectivity. researchgate.net Higher surface acidity has been shown to favor the production of HFO-1234yf. researchgate.net Mechanistic studies on similar catalysts, like fluorinated NiO/Cr₂O₃, suggest that the cleavage of C-F and C-H bonds occurs on the catalyst's surface acid and base sites, respectively.

The efficiency of these processes is also a key consideration. In the dehydrofluorination of HFC-245fa, catalysts are chosen to achieve high conversion rates and selectivity to the desired HFO-1234ze product, with goals of at least 85% selectivity, and preferably higher. googleapis.com The catalyst's stability is also critical, as the formation of carbon deposits can cover surface acidic sites, leading to a decrease in selectivity towards products like HFO-1234yf over time. researchgate.net

Different catalysts can also influence the ratio of cis/trans stereoisomers produced. For example, the catalytic dehydrofluorination of HFC-245fa typically yields a mixture of both the E (trans) and Z (cis) isomers of HFO-1234ze. google.com The specific catalyst employed can cause the amount of the Z-isomer to vary between 15% and 23%. google.com

Table 1: Catalyst Performance in Dehydrofluorination of HFC-245fa

| Catalyst | Target Product | Key Factor for Selectivity | Reference |

|---|---|---|---|

| Ni-Cr₂O₃ | HFO-1234yf | Enhanced surface acidity from increased Ni content | researchgate.net |

| Fluorinated NiO/Cr₂O₃ | HFO-1234ze | Surface acid and base sites for C-F/C-H cleavage | |

| Various (unspecified) | HFO-1234ze (E/Z mix) | Catalyst composition | google.com |

Stereochemical Control and Isomerization Processes

Controlling the stereochemistry of the final product is crucial, as different isomers possess distinct physical and thermodynamic properties. The trans-isomer, HFO-1234ze(E), is the more commercially significant form, but the cis-isomer, HFO-1234ze(Z), is being investigated for specialized applications like high-temperature heat pumps. researchgate.net This has led to the development of catalytic processes specifically for isomerizing one form to another.

Catalytic Isomerization of trans- to cis-1,3,3,3-Tetrafluoropropene

The conversion of the more stable trans-1,3,3,3-tetrafluoropropene (HFO-1234ze(E)) to the cis-isomer (HFO-1234ze(Z)) is a key process for producing this promising alternative working fluid. researchgate.net This isomerization is typically performed as a gas-phase reaction in the presence of a catalyst. googleapis.com

Alumina-based catalysts have proven effective for this transformation. researchgate.net These catalysts can be prepared and modified through processes such as calcination, fluorination, and alkaline modification to optimize their activity and selectivity for the trans-to-cis isomerization. researchgate.net Other catalysts, including fluorinated metal oxides, metal fluorides, and supported metals, have also been utilized for the reverse reaction of converting the cis- to the trans-isomer, highlighting the versatility of catalytic systems in controlling the isomeric ratio. googleapis.com The reaction is often carried out by flowing the reactant over a packed bed of the catalyst at a suitable temperature. googleapis.com

Table 2: Catalysts for HFO-1234ze Isomerization

| Isomerization Direction | Catalyst Type | Phase | Reference |

|---|---|---|---|

| trans- to cis- | Modified Alumina | Gas | researchgate.net |

| cis- to trans- | Fluorinated Metal Oxide | Gas | googleapis.com |

| cis- to trans- | Metal Fluoride(s) | Gas | googleapis.com |

| cis- to trans- | Supported Metal | Gas | googleapis.com |

Mechanistic Studies of Isomerization Reactions on Catalyst Surfaces

Understanding the mechanism of isomerization on a catalyst's surface is essential for improving the process. For the cis-trans isomerization of olefins, mechanistic studies suggest the involvement of specific intermediates. researchgate.net

In the case of butene isomerization over alumina catalysts, a related process, allyl species have been identified as key intermediates. researchgate.net These species are involved in the double-bond isomerization at lower temperatures. researchgate.net The mechanism is proposed to involve an allylic C-H bond-breaking step. researchgate.net By analogy, it is plausible that the isomerization of 1,3,3,3-tetrafluoropropene on alumina surfaces proceeds through a similar pathway involving the formation of an allylic intermediate on the catalyst surface. Additionally, butoxy groups have been proposed to act as unstable adsorbed intermediates for carbenium ions during such reactions. researchgate.net These mechanistic insights are crucial for designing more efficient and selective catalysts for the production of specific this compound isomers.

Reaction Kinetics and Chemical Mechanisms of 1,2,3,3 Tetrafluoroprop 1 Ene

Unimolecular Decomposition Pathways

The thermal stability and decomposition of 1,2,3,3-tetrafluoroprop-1-ene (HFO-1234yf) are critical aspects of its application, particularly in high-temperature environments. Understanding the unimolecular decomposition pathways, including the mechanisms and energy barriers, is essential for predicting its behavior and potential breakdown products.

Thermal Decomposition Mechanisms and Reaction Energy Barriers

The thermal decomposition of HFO-1234yf can proceed through several pathways, primarily involving homolytic bond scission and concerted eliminations. daneshyari.com The C–C single bond between the double-bonded carbon and the CF3 group is the most likely to break homolytically due to its lower bond energy (109 kcal/mol) compared to the C=C, C-H, and C-F bonds. daneshyari.com

Theoretical studies using density functional theory (DFT) have elucidated various reaction pathways. One study proposed that the initial step involves the excitation of the ground state molecule to its lowest triplet state, with a calculated energy barrier of 264.67 kJ mol⁻¹. researchgate.net Another key pathway is the homolytic cleavage of the C-CF3 bond, which has a lower energy barrier of 205.70 kJ mol⁻¹. researchgate.net Concerted 1,2-eliminations of hydrogen fluoride (B91410) (HF) are also significant decomposition routes. daneshyari.com

The following table summarizes some of the key unimolecular decomposition reactions and their calculated energy barriers.

| Reaction | Products | Energy Barrier (kJ/mol) | Reference |

| CF3CF=CH2 → CF3CF-CH2 (triplet state) | Triplet state intermediate | 264.67 | researchgate.net |

| CF3CF=CH2 → •CF3 + •CF=CH2 | Trifluoromethyl radical + Fluorovinyl radical | 205.70 | researchgate.net |

| CF3CF=CH2 → CF3CCH + HF | 3,3,3-Trifluoropropyne + Hydrogen fluoride | >109 kcal/mol (~456 kJ/mol) | daneshyari.com |

| CF3CF=CH2 → CF3H + C2F2 | Trifluoromethane (B1200692) + Difluoroacetylene | Not specified | daneshyari.com |

Identification of Primary Decomposition Products and Intermediates

Experimental and theoretical studies have identified several primary products and intermediates resulting from the thermal decomposition of HFO-1234yf. The initial decomposition often leads to the formation of radical species. researchgate.net The primary radical intermediates formed are the trifluoromethyl radical (•CF3) and the hydrogen radical (•H). researchgate.net The formation of the fluorine radical (•F) is considered less likely due to a higher energy barrier. researchgate.net

These initial radicals can then participate in subsequent reactions, leading to a variety of stable and transient species. Studies have shown that the HFO-1234yf molecule can first decompose into the CF3CF-CH2 radical, which then generates •CF3, •F, and •H radicals through the breaking of C-C, C-F, and C-H bonds, respectively. researchgate.net

The major gaseous decomposition products identified experimentally include:

Hydrogen fluoride (HF) colab.wsresearchgate.net

Trifluoromethane (CHF3) colab.wsresearchgate.net

Difluoromethane (CH2F2) colab.wsresearchgate.net

Carbon tetrafluoride (CF4) colab.wsresearchgate.net

Hexafluoroethane (C2F6) colab.wsresearchgate.net

Octafluoropropane (C3F8) colab.wsresearchgate.net

In addition to gaseous products, the formation of liquid and polymeric products has also been observed, particularly at higher temperatures. colab.wsresearchgate.net These are thought to form through polymerization reactions of the initial decomposition fragments. colab.ws

Radical-Mediated Chemical Transformations

The atmospheric chemistry and combustion of HFO-1234yf are largely governed by its reactions with various radical species. These transformations are key to understanding its environmental fate and performance in various applications.

Reactions with Hydroxyl and Hydrogen Radicals

The reaction with the hydroxyl radical (•OH) is the primary atmospheric degradation pathway for HFO-1234yf. fluorocarbons.org This reaction is very rapid due to the presence of the C=C double bond. fluorocarbons.org The OH radical can add to either of the carbon atoms of the double bond, initiating a series of reactions that ultimately lead to the formation of trifluoroacetyl fluoride (CF3C(O)F). copernicus.org This compound then rapidly hydrolyzes in the atmosphere to produce trifluoroacetic acid (TFA). copernicus.org

The reaction with hydrogen radicals (•H) is also a significant consumption pathway, particularly in combustion environments. nih.govnist.gov This reaction can lead to the formation of various smaller fluorinated species. nih.gov

The table below shows the relative importance of different radical reactions in the consumption of HFO-1234yf in a flame under dry and moist conditions.

| Consuming Radical | Fraction of Total Consumption (Dry) | Fraction of Total Consumption (Moist) |

| •F | 37% | 17.9% |

| •O | 16% | 14.9% |

| •H | 10.5% | 18.6% |

| •OH | 9% | 13.7% |

Source: nist.gov

Halogen-Atom Abstraction and Addition Reactions

Halogen-atom abstraction and addition reactions are fundamental processes in the chemistry of halogenated compounds. libretexts.org In the context of HFO-1234yf, these reactions can be initiated by various radical species. While hydrogen abstraction is a common reaction for many hydrocarbons, for HFO-1234yf, radical addition to the double bond is a more dominant pathway. daneshyari.com

However, halogen-atom (fluorine) abstraction from HFO-1234yf can occur, particularly in high-energy environments like combustion. For instance, the fluorine radical (•F) can abstract a hydrogen atom from HFO-1234yf to form HF. nist.gov Conversely, radicals can add across the double bond. For example, the addition of a chlorine atom can lead to the formation of larger halogenated compounds. google.com

Formation of Fluorine-Containing Radical Species and Chain Reactions

The decomposition and radical-mediated reactions of HFO-1234yf lead to the formation of a variety of fluorine-containing radical species. The most significant of these is the trifluoromethyl radical (•CF3), which plays a dominant role in the subsequent chain reactions. researchgate.netnih.gov Other important fluorine-containing radicals include •CF2 and •CFO. repec.org

Oxidation and Combustion Chemistry

This compound (also known as HFO-1234yf) is classified as a weakly flammable substance, a characteristic that has prompted extensive research into its combustion behavior. nih.govi-scholar.in Understanding its oxidation and combustion chemistry is crucial for its safe application.

Elucidation of Combustion Mechanisms under Varied Conditions

The combustion of this compound involves complex mechanisms that are highly dependent on the surrounding conditions. Combustion equilibrium calculations for mixtures with air at standard conditions (298 K, 0.101 MPa) show a maximum combustion temperature of 2076 K when the volume fraction of the compound is 0.083. nist.govnih.govnist.gov Equilibrium calculations also indicated a high volume fraction of atomic fluorine (around 4%) in the equilibrium products for mixtures near stoichiometric composition. nih.govnist.gov

Experimental studies have shown that factors such as temperature and humidity can enlarge the flammability limit range of the compound. researchgate.net For instance, sustaining a flame often requires a hot surface, indicating its low flammability. gasmet.comvarmtochkallt.se The presence of water molecules can also influence the combustion process; reactive molecular dynamics simulations show that water participates in chemical reactions around 2800 K, promoting the conversion of intermediate byproducts. researchgate.net The compound's flammability limits appear to be largely independent of altitude, unlike some other refrigerants. purdue.edu

Theoretical and Experimental Investigations of Combustion Reaction Pathways

Both theoretical and experimental studies have been employed to understand the intricate reaction pathways of this compound combustion. Kinetic models have been developed by combining existing frameworks like GRI-Mech-3.0 with models for other fluorinated hydrocarbons to simulate its high-temperature oxidation. nist.govnih.govnist.gov These models incorporate hundreds of reactions and species to accurately describe the combustion process. nih.govnist.gov

The primary consumption of this compound in a flame is through reactions with radicals. nih.gov The main reaction pathways involve interaction with F, CF₃, O, OH, and H radicals. nih.gov A significant portion of its consumption (around 80%) is via reactions with fluorine-containing species, while radicals typical for hydrocarbon flames (H, O, and OH) play a lesser role. nih.gov The radical CF₃ is a major intermediate, formed in over 80% of the reactions that consume the parent molecule. nih.gov Another key intermediate, CHCFCF₃, is formed and quickly decomposes to produce C₂HF and CF₃. nih.gov

Quantum chemical methods, such as density functional theory (DFT), have been used to analyze reaction pathways with atmospheric oxidants like O₃ and NO₃ radicals. nih.govrepec.org The oxidation by ozone is initiated by the formation of a primary ozonide complex, which then leads to various carbonyl compounds and Criegee intermediates. nih.gov

Formation of Hazardous Byproducts during Combustion Processes

A significant concern during the combustion of this compound is the formation of hazardous byproducts. Experimental analysis has identified several major and minor products. gasmet.comvarmtochkallt.se Under controlled combustion, a substantial portion of the compound may remain unburned. gasmet.comvarmtochkallt.se

The primary hazardous products formed are hydrogen fluoride (HF) and carbonyl difluoride (COF₂). gasmet.comvarmtochkallt.se Carbonyl difluoride is highly reactive with water and can decompose into hydrogen fluoride and carbon dioxide. gasmet.comvarmtochkallt.se Other byproducts detected include carbon monoxide (CO) and a number of other fluorinated hydrocarbons at lower concentrations. gasmet.commiljodirektoratet.no ReaxFF molecular dynamics simulations have shown that the primary products, including HF, COF₂, and CO₂, are observed at temperatures of 2600 K, 2700 K, and 2900 K, respectively. researchgate.net

| Byproduct | Chemical Formula | Emission Factor (mg/g of compound burned) |

|---|---|---|

| Unburned Compound | C₃H₂F₄ | 220–480 |

| Carbonyl Difluoride | COF₂ | 170–360 |

| Carbon Dioxide | CO₂ | 120–320 |

| Hydrogen Fluoride | HF | 70–240 |

| Carbon Monoxide | CO | 5–80 |

This table summarizes the major products identified during controlled combustion experiments and their corresponding emission factors. Data sourced from experimental studies using GC-MS, FTIR, and Draeger tubes.[ gasmet.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG74ejNO32WsWjQQS8UrLreSb_xXiSIR-re289rI6-EUSSrgMLLk-_qfdimgdHEBPsRwwFUideRHcv0sGEMsLOFJqITFvWt1J31ojCyRo7p5dZ8gYNVzts8m_iD7eSl1U4J9GIzIpYYlHPdTat1vrvdgVKXSonPBwJYDtItEf0Ih7UAqqS-32vWHaqrHIXBTn60IfLjwkTMoSYFsVvuhkwohxHSR3vYq5oj2plOGBDqf3lx7tFMWMOpvTl-TOOFhLbUMTcTGsd2bHtSlgp_MKFuIkibuFPuAzTLaRRyfwo%3D)][ varmtochkallt.se(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFsDWqUkuxIksIrHl1o2-ZPN54hWtqLweqLSIAiFbV7uz-IBmAXP4eDs7zBGFPiIPm7TOJEtI3Jn_wBa5LIhlTPZIRHhFC83wuO4KgW-ropdgQaBaHUX3Mj8sWwfWRklWYlc3v3590FcJWg4xqAEazrdxzUML1i_aCD2g%3D%3D)]Kinetic Modeling of Oxidation and Combustion Systems

Kinetic modeling is a powerful tool for simulating the complex chemical processes occurring during the oxidation and combustion of this compound. Comprehensive models have been developed that include a large number of elementary reactions and chemical species to predict its combustion behavior, such as burning velocity and flame temperature. nih.govnist.govnih.govnist.gov

One such model incorporates 909 reactions and 101 species and has been used to describe flames in air with varying oxygen content. nih.govnist.gov These models are often built upon established mechanisms for hydrocarbon and fluorocarbon chemistry, such as GRI-Mech-3.0 and the NIST C1-C2 hydrofluorocarbon model. nist.govnih.govnist.gov While these models can reasonably reproduce experimental data like maximum burning velocity, discrepancies can exist. For example, some models predict the maximum burning velocity in lean mixtures, whereas experimental results show it shifted to rich mixtures. nih.govnist.govnih.gov The development of these models is an ongoing process, with refinements made as more experimental and theoretical data become available. nist.gov

Substitution and Reduction Reactions of the Compound

Beyond its combustion chemistry, this compound can participate in other types of chemical transformations.

Substitution Reactions : The fluorine atoms in the molecule can be replaced by other nucleophiles in substitution reactions. Nucleophiles such as hydroxide (B78521) ions (OH⁻) or amines can be employed, typically under basic conditions, to achieve this transformation.

Reduction Reactions : The compound can be reduced to form less fluorinated hydrocarbons. This is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with hydrogen gas (H₂) over a palladium catalyst.

Photoionization and Dissociation Dynamics

The interaction of this compound with photons can lead to ionization and subsequent dissociation. Studies on its isomer, trans-1,3,3,3-tetrafluoropropene, using imaging photoelectron photoion coincidence (PEPICO) spectroscopy have provided insights into these processes. researchgate.netnsf.govnih.gov

For the trans isomer, the adiabatic ionization energy has been determined to be 10.91 ± 0.05 eV. researchgate.netnsf.govnih.gov Following ionization, the resulting cation can decay through several parallel dissociation channels. researchgate.netnih.gov The primary dissociation pathways observed involve the loss of a hydrogen atom (H-loss), a fluorine atom (F-loss), or a difluorocarbene group (CF₂-loss). researchgate.netnsf.gov

Interestingly, the lowest energy pathways for H-loss and CF₂-loss are not direct bond cleavages but involve molecular rearrangement, specifically the migration of a fluorine and a hydrogen atom, prior to dissociation. researchgate.netnsf.govnih.gov At higher internal energies, additional rearrangement pathways become accessible. researchgate.netnih.gov

| Fragment Ion | Corresponding Neutral Loss | m/z | Appearance Energy (eV) |

|---|---|---|---|

| CF₂CHCF₂⁺ | H | 113 | 12.247 ± 0.030 |

| CFHCHCF₂⁺ | F | 95 | 12.66 ± 0.10 |

| CH₂=CF₂⁺ | CF₂ | 64 | 12.80 ± 0.05 |

This table presents the experimentally determined 0 K appearance energies for the major fragment ions resulting from the photoionization of the isomer *trans*-1,3,3,3-tetrafluoropropene.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE7t-UTESHchp_vxsrFjSN0IGYAQhmu8TKbQcL-ox6syh5W49EmPi0fkXd0qxB85lFYn_mz7DzfL1LnIxWvtreBkOjOH9I4zCnxKFuYLp-eLkbxtbI9rBDYJJljoT92SPOYwcLm8ZuDYtUr6TF_3Fi88Yn37Kf-_QHmMKM0FSY3cycr2UmQWxfBNA2EzWEyt9KyP4fsTxJoUhh3DrVbwKWJpkIw0oHDabYFAGvdgsP9k5H-IfjBDOiPxCNdzbMQfoMLtVmM1QzCPw%3D%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFvbDjYzZVWqiisyJh7CHDwyOxBJPWkfNwCcY-OfqeA_lfBQbDe3jv0SWgYNmnvRg0gakAupNTq9Ge42V2tmKV9b99oVh9Oj7rxgYJhdHOuz9wcmPZxAlKPzYi6O9veOyhKh_wP)]Table of Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₃H₂F₄ |

| Hydrogen Fluoride | HF |

| Carbonyl Difluoride | COF₂ |

| Carbon Dioxide | CO₂ |

| Carbon Monoxide | CO |

| Fluorine | F |

| Trifluoromethyl radical | CF₃ |

| Oxygen radical | O |

| Hydroxyl radical | OH |

| Hydrogen radical | H |

| Fluoroethyne | C₂HF |

| Ozone | O₃ |

| Nitrate (B79036) radical | NO₃ |

| Criegee intermediates | |

| Lithium aluminum hydride | LiAlH₄ |

| Hydrogen gas | H₂ |

| trans-1,3,3,3-Tetrafluoropropene | C₃H₂F₄ |

Dissociative Photoionization Channels and Fragment Ion Analysis

There is no specific information available in the searched literature regarding the dissociative photoionization channels or fragment ion analysis for this compound.

Rearrangement Pathways Involving Fluorine and Hydrogen Migration

There is no specific information available in the searched literature regarding rearrangement pathways involving fluorine and hydrogen migration for this compound.

Note on Available Data for Isomers:

It is important to note that extensive research, including detailed dissociative photoionization studies using Photoelectron Photoion Coincidence (PEPICO) spectroscopy, has been conducted on isomers of tetrafluoropropene, such as trans-1,3,3,3-tetrafluoropropene (HFO-1234ze(E)). nsf.govnih.gov These studies have successfully identified its primary fragmentation channels, determined the appearance energies of the resulting ions, and detailed complex rearrangement pathways that precede dissociation. nsf.govnih.govbepress.com Specifically, research shows that for trans-1,3,3,3-tetrafluoropropene, H-loss and CF₂-loss channels involve both fluorine and hydrogen migration to form stable allylic cations before the molecule fragments. nsf.govnih.gov

However, due to the strict focus of this article on This compound , the specific data for its isomers cannot be presented as it would be scientifically inaccurate for the requested compound. Should such studies be published for this compound in the future, this article can be updated accordingly.

Atmospheric Chemistry and Environmental Transformation Pathways

Atmospheric Degradation Mechanisms of 1,2,3,3-Tetrafluoroprop-1-ene

The primary pathway for the atmospheric removal of this compound is through oxidation initiated by hydroxyl (OH) radicals. researchgate.net This process leads to the formation of various intermediate and final products, with trifluoroacetic acid (TFA) being a significant and persistent end-product. osti.govwikipedia.org

OH-Radical Initiated Oxidation and Primary Product Formation

The atmospheric degradation of this compound is predominantly initiated by its reaction with OH radicals. researchgate.netosti.gov This reaction proceeds via the addition of the OH radical to the carbon-carbon double bond, leading to the formation of a fluoroalkyl radical. acs.org Subsequent reactions with molecular oxygen (O2) produce a peroxy radical. acs.org

The primary stable product formed from these initial reactions is trifluoroacetyl fluoride (B91410) (CF3C(O)F). copernicus.orgresearchgate.net The degradation scheme shows that OH radical addition to either carbon of the double bond ultimately leads to the formation of CF3C(O)F as a major product. acs.org

Table 1: Key Reactions in the OH-Radical Initiated Oxidation of this compound

| Reactants | Products | Reaction Type |

| CF3CF=CH2 + OH | CF3CF(OH)CH2• or CF3CF•CH2OH | OH Radical Addition |

| Fluoroalkyl Radical + O2 | Peroxy Radical | Oxidation |

| Peroxy Radical | CF3C(O)F + other products | Decomposition |

Photolytic Degradation Processes of Atmospheric Intermediates

While the primary degradation pathway is initiated by OH radicals, photolysis can play a role in the breakdown of some atmospheric intermediates. However, for this compound, the initial molecule itself is not significantly removed by photolysis in the lower atmosphere. acs.org

The intermediate product, trifluoroacetaldehyde (B10831) (CF3CHO), which can be formed from the degradation of other hydrofluoroolefins (HFOs), is susceptible to photolysis. fluorocarbons.orgfluorocarbons.org However, for this compound, the formation of trifluoroacetyl fluoride (CF3C(O)F) is the dominant pathway. copernicus.org Trifluoroacetyl fluoride is primarily removed from the atmosphere by hydrolysis rather than photolysis. copernicus.org

Formation of Trifluoroacetic Acid (TFA) and Related Compounds

A significant environmental consequence of the atmospheric degradation of this compound is the formation of trifluoroacetic acid (TFA; CF3COOH). osti.govwikipedia.org The precursor to TFA is trifluoroacetyl fluoride (CF3C(O)F), which is produced with a near 100% molar yield from the oxidation of this compound. copernicus.orghoneywell.com

CF3C(O)F rapidly hydrolyzes in atmospheric water droplets (clouds, fog, and rain) to form TFA. copernicus.orghoneywell.com TFA is a highly stable and water-soluble compound, leading to its deposition onto terrestrial and aquatic systems through precipitation. honeywell.comresearchgate.net Studies have shown that the transition from older refrigerants like HFC-134a to this compound will lead to a substantial increase in TFA deposition. osti.govopenaccessgovernment.org For instance, a complete switch could result in a thirty-three-fold increase in the global atmospheric TFA burden. osti.gov

Table 2: Estimated Increase in Trifluoroacetic Acid (TFA) Deposition

| Refrigerant | TFA Molar Yield | Predicted Increase in TFA Deposition (Europe) |

| HFC-134a | ~20-30% | - |

| HFO-1234yf | ~100% | Up to 250-fold increase |

Characterization of Secondary Atmospheric Breakdown Products

Besides trifluoroacetic acid, other secondary breakdown products can be formed during the atmospheric degradation of this compound. While the primary pathway leads to TFA, minor reaction channels can produce other compounds.

One such product that has been investigated is trifluoromethane (B1200692) (HFC-23), a potent greenhouse gas. wikipedia.org However, recent studies indicate that no HFC-23 is formed from the atmospheric degradation of this compound. fluorocarbons.org The formation of HFC-23 has been associated with the ozonolysis of other HFOs, but not this compound. fluorocarbons.org

In vivo studies in animals have identified several minor metabolites resulting from biotransformation, which can provide insights into potential breakdown products. These include trifluorolactic acid, 3,3,3-trifluoro-1-hydroxyacetone, 3,3,3-trifluoroacetone, and 3,3,3-trifluoro-1,2-dihydroxypropane. nih.gov However, the dominant atmospheric degradation pathway remains the formation of TFA.

Environmental Fate in Aquatic and Terrestrial Systems

Once deposited from the atmosphere, the fate of this compound and its degradation products, particularly TFA, is determined by processes in aquatic and terrestrial environments.

Susceptibility to Microbial (Co-)metabolism

Laboratory studies have been conducted to assess the susceptibility of this compound to microbial degradation under both oxic (oxygen-rich) and anoxic (oxygen-poor) conditions. acs.orgnih.gov These investigations have demonstrated that this compound is recalcitrant to microbial (co-)metabolism. acs.orgnih.govresearchgate.net No significant transformation was observed in incubations with various microbial consortia. acs.orgnih.gov

While direct microbial degradation appears to be insignificant, some studies have explored biomimetic transformation. acs.orgnih.gov For example, incubations with reduced cobalamins (like vitamin B12) have shown that sequential reductive defluorination of this compound can occur, producing 3,3,3-trifluoropropene (B1201522). acs.orgnih.gov This suggests that while microbial degradation in aquifers is expected to be very slow, the compound is not entirely inert, and transformation can be mediated by certain biomolecules in low-redox environments. acs.orgnih.gov

Abiotic Degradation Pathways in Geochemical Environments

This compound (HFO-1234yf) is a volatile compound, but its widespread production and use may lead to its release into terrestrial and aquatic environments, including groundwater. acs.orgresearchgate.netornl.govnih.gov Laboratory studies have been conducted to understand its persistence and degradation in these environments. Research indicates that HFO-1234yf is highly resistant to abiotic degradation under conditions simulating those in aquifers. acs.orgresearchgate.netornl.govresearchgate.net

Investigations into abiotic degradation mediated by various reactive mineral phases have shown no significant transformation of HFO-1234yf. acs.orgresearchgate.netornl.govnih.gov Experiments using materials such as zerovalent iron (ZVI), mackinawite (FeS), sulfate (B86663) green rust (GRSO4), magnetite (Fe3O4), and manganese oxide (MnO2) did not result in the degradation of HFO-1234yf. acs.orgresearchgate.netornl.govnih.govresearchgate.net Similarly, the compound has been found to be recalcitrant to hydrolysis. purdue.edu This suggests that in geochemical environments, particularly in aquifers and groundwater, HFO-1234yf is expected to be persistent. researchgate.netornl.govnih.govresearchgate.net

Table 1: Abiotic Degradation of this compound with Reactive Minerals

| Reactive Mineral | Observation | Reference |

| Zerovalent Iron (ZVI) | No transformation observed | acs.orgresearchgate.netornl.govnih.govresearchgate.net |

| Mackinawite (FeS) | No transformation observed | acs.orgresearchgate.netornl.govnih.govresearchgate.net |

| Sulfate Green Rust (GRSO4) | No transformation observed | acs.orgresearchgate.netornl.govnih.govresearchgate.net |

| Magnetite (Fe3O4) | No transformation observed | acs.orgresearchgate.netornl.govnih.govresearchgate.net |

| Manganese Oxide (MnO2) | No transformation observed | acs.orgresearchgate.netornl.govnih.govresearchgate.net |

Biologically Mediated Reductive Transformations (e.g., Cobalamin-Catalyzed)

While HFO-1234yf is resistant to many degradation pathways, it is not completely inert. acs.orgresearchgate.netornl.govresearchgate.net Studies have shown that it can undergo transformation through biologically mediated reductive processes. acs.orgresearchgate.netornl.govresearchgate.net Specifically, reduced cobalamins, such as vitamin B12, have been demonstrated to catalyze the reductive defluorination of HFO-1234yf at ambient temperatures and neutral pH. acs.orgresearchgate.netornl.govnih.govresearchgate.net

This process involves the sequential reductive defluorination of HFO-1234yf, leading to the formation of 3,3,3-trifluoropropene and 3,3-dichloropropene, with a corresponding release of fluoride. acs.orgresearchgate.netornl.govresearchgate.net These findings indicate that while HFO-1234yf is expected to be recalcitrant in aquifers, biomolecules may facilitate its transformation in low-redox environments, although the rates of these reactions are likely to be slow. acs.orgresearchgate.netornl.govnih.govresearchgate.net

Atmospheric Transport and Deposition Modeling

Application of Global Chemical Transport Models (e.g., GEOS-Chem)

Global three-dimensional chemical transport models, such as GEOS-Chem and STOCHEM-CRI, have been utilized to simulate the atmospheric fate of HFO-1234yf and its degradation products. copernicus.orgosti.govgatech.eduacs.orgacs.orgosti.govissuu.comresearchgate.netcopernicus.orgresearchgate.net These models are essential for understanding the formation, distribution, and deposition of trifluoroacetic acid (TFA), the primary atmospheric degradation product of HFO-1234yf. copernicus.orgosti.govgatech.eduacs.orgacs.orgosti.govissuu.comresearchgate.netcopernicus.orgresearchgate.netopenaccessgovernment.orgvarmtochkallt.se

The atmospheric degradation of HFO-1234yf is initiated by a reaction with hydroxyl (OH) radicals, leading to the formation of trifluoroacetyl fluoride, which then rapidly hydrolyzes to produce TFA. copernicus.orghoneywell.comoup.comasme.org The GEOS-Chem model, for instance, has been used to assess the potential environmental impacts of a complete switch to HFO-1234yf in mobile air conditioners in regions like China, the United States, and Europe. gatech.eduacs.org These simulations help in predicting the atmospheric concentrations of HFO-1234yf and the subsequent deposition rates of TFA. gatech.eduacs.org Studies using these models have also compared the TFA generation from HFO-1234yf to its predecessor, HFC-134a, revealing a significant increase in TFA formation with the use of HFO-1234yf. osti.govacs.orgosti.govissuu.comopenaccessgovernment.org

Assessment of Regional and Global Deposition Fluxes of Degradation Products

The atmospheric degradation of HFO-1234yf leads almost entirely to the formation of trifluoroacetic acid (TFA). copernicus.orghoneywell.com This persistent and highly soluble compound is removed from the atmosphere through wet and dry deposition. copernicus.orggatech.edu Modeling studies have been conducted to estimate the deposition fluxes of TFA on both regional and global scales.

A study using the GEOS-Chem model assessed the impact of HFO-1234yf emissions from China, the United States, and Europe. gatech.eduacs.org The findings indicated that the resulting TFA deposition was primarily concentrated within the emission regions. gatech.edu For instance, the annual mean deposition rates of TFA were estimated to be 0.96, 0.45, and 0.52 kg km⁻² yr⁻¹ in China, the United States, and Europe, respectively. acs.org A significant portion of the TFA formed is deposited outside the primary emission areas, with European emissions being a major contributor to TFA deposition in the North Pole region. gatech.edu

The transition from HFC-134a to HFO-1234yf is predicted to cause a substantial increase in the global atmospheric burden of TFA, potentially rising by a factor of 33, from 65 tonnes to over 2,200 tonnes annually. osti.govacs.orgissuu.comopenaccessgovernment.org This could lead to a 250-fold increase in TFA concentrations in some parts of Europe. acs.orgissuu.comopenaccessgovernment.org

Table 2: Modeled TFA Deposition Rates in Various Regions

| Region | Mean Annual TFA Deposition Rate (kg km⁻² yr⁻¹) | Reference |

| China | 0.96 | acs.org |

| United States | 0.45 | acs.org |

| Europe | 0.52 | acs.org |

Influencing Factors on Atmospheric Concentration and Environmental Distribution

Several factors influence the atmospheric concentration and environmental distribution of HFO-1234yf and its degradation product, TFA. The short atmospheric lifetime of HFO-1234yf, approximately 10-11 days, means that its degradation and the subsequent formation of TFA occur on a regional rather than a global scale. researchgate.netresearchgate.netvarmtochkallt.seasme.org

The primary factor driving the atmospheric concentration of HFO-1234yf is the magnitude of its emissions. gatech.edu Higher emissions in a particular region lead to higher local atmospheric concentrations. gatech.edu For example, a doubling of HFO-1234yf emissions in China was projected to nearly double the local atmospheric concentrations of both HFO-1234yf and TFA, while having minimal impact on concentrations in other regions like the US and Europe. gatech.edu

Meteorological conditions, such as convective mass flux and precipitation rates, also play a crucial role in the distribution and deposition of TFA. gatech.edu Regions with low rainfall, like North Africa and the Middle East, can experience extremely high concentrations of TFA in rainwater. gatech.eduacs.org The deposition of TFA is also seasonal, with the majority occurring during the summer months, which can account for a large percentage of the total annual deposition. gatech.edu

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of fluorinated organic molecules. For 1,2,3,3-Tetrafluoroprop-1-ene, both ¹H and ¹⁹F NMR are particularly informative, providing data on the chemical environment of the hydrogen and fluorine nuclei, respectively.

The distinct spatial arrangement of atoms in the (E) and (Z) isomers of this compound results in unique electronic environments for each nucleus, leading to different chemical shifts (δ) and coupling constants (J) in their NMR spectra. beilstein-journals.orgbeilstein-journals.org This allows for unambiguous structural assignment.

The ¹⁹F NMR spectrum is especially powerful for differentiation. lcms.cz The wide chemical shift range of ¹⁹F NMR minimizes the chances of signal overlap and amplifies the subtle electronic differences between isomers. lcms.czalfa-chemistry.com For instance, the chemical shifts of the fluorine atoms, particularly the one attached to the double bond (-CHF-), are highly sensitive to the geometry of the molecule. The through-bond scalar coupling between fluorine and hydrogen nuclei (J-coupling), which can occur over two to six bonds in fluorinated compounds, provides further structural insight. lcms.cz

While specific, recent, and detailed spectral data for direct comparison of (E)- and (Z)-1,2,3,3-Tetrafluoroprop-1-ene isomers is proprietary or scattered in complex studies, the principles of NMR analysis allow for a representative understanding. The following table illustrates typical ¹H and ¹⁹F NMR characteristics that would be expected for these isomers, based on general principles of NMR spectroscopy for fluorinated alkenes.

Table 1: Representative NMR Data for (E)- and (Z)-1,2,3,3-Tetrafluoroprop-1-ene Isomers

This table is a representative illustration based on established NMR principles for fluorinated alkenes and may not reflect experimentally recorded values from a specific source.

| Isomer | Nucleus | Functional Group | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity |

|---|---|---|---|---|

| (E)-1,2,3,3-Tetrafluoroprop-1-ene | ¹H | =CH- | 6.0 - 7.0 | Doublet of Quartets |

| ¹⁹F | -CF₃ | ~ -65 | Doublet | |

| ¹⁹F | =CF- | ~ -110 | Doublet of Quartets | |

| ¹⁹F | =CHF | ~ -135 | Doublet of Quartets | |

| (Z)-1,2,3,3-Tetrafluoroprop-1-ene | ¹H | =CH- | 5.5 - 6.5 | Doublet of Quartets |

| ¹⁹F | -CF₃ | ~ -68 | Doublet | |

| ¹⁹F | =CF- | ~ -115 | Doublet of Quartets |

Note: Chemical shifts are referenced to standard compounds (e.g., TMS for ¹H, CFCl₃ for ¹⁹F). Multiplicity arises from J-coupling between neighboring ¹H and ¹⁹F nuclei.

The key to differentiation lies in the precise values of chemical shifts and, critically, the magnitude of the coupling constants (J-values), which differ for cis and trans relationships between coupled nuclei across the double bond.

¹⁹F NMR spectroscopy is an invaluable tool for real-time monitoring of reactions involving this compound and for elucidating reaction mechanisms. thieme-connect.com Its high sensitivity and the large chemical shift dispersion allow for clear resolution of signals from reactants, intermediates, and products. lcms.cz

For example, in synthesis reactions, the disappearance of starting material signals and the appearance of product signals can be quantitatively tracked over time to determine reaction kinetics. researchgate.net In a study involving the reaction of (Z)-HFO-1234ze with a rhodium complex, NMR was used to observe the formation of intermediates and final products, revealing a complex reaction pathway involving C-H and C-F bond activations. rsc.org The reaction of the rhodium hydride complex with (Z)-HFO-1234ze was monitored, showing the formation of rhodium vinyl and fluorido complexes. rsc.org

Furthermore, NMR is crucial in studying the copolymerization of fluorinated olefins. researchgate.netmdpi.com For instance, in the copolymerization of vinylidene fluoride (B91410) (VDF) with a similar fluoroalkene, 2,3,3,3-tetrafluoroprop-1-ene (HFO-1234yf), ¹⁹F NMR was used to determine the composition and microstructure of the resulting copolymers. mdpi.com This type of analysis provides insight into the reactivity ratios of the monomers and the sequence distribution within the polymer chain, which are critical for understanding the polymerization mechanism and the final properties of the material. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

GC is highly effective in separating the (E) and (Z) isomers of this compound. The separation is based on the differential partitioning of the isomers between a stationary phase within a capillary column and a mobile gas phase. The choice of the GC column is critical. A column with a non-polar or mid-polar stationary phase is typically used, exploiting the slight differences in boiling points and polarities of the isomers for separation. The (E) isomer, being more linear, often has a slightly different retention time compared to the more sterically hindered (Z) isomer.

Once separated by the GC, the isomers enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ions and their characteristic fragmentation patterns provide a "fingerprint" for identification.

Table 2: Typical GC-MS Parameters for Isomeric Analysis of this compound

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Gas Chromatograph (GC) | ||

| Column | Capillary, e.g., DB-5ms (5% Phenyl-methylpolysiloxane) | Separation of (E) and (Z) isomers based on polarity and boiling point differences. |

| Injection Mode | Split/Splitless | Introduction of a small, precise volume of the gaseous or dissolved sample. |

| Oven Program | Temperature gradient (e.g., 35°C hold for 2 min, ramp to 200°C) | To ensure optimal separation of isomers and other volatile components. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample through the column. |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Impact (EI, 70 eV) | Fragmentation of molecules into characteristic ions for identification. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separation of ions based on their mass-to-charge ratio (m/z). |

The mass spectra of both isomers will show the same molecular ion (M⁺) corresponding to the mass of C₃H₂F₄. However, the relative abundances of the fragment ions may differ slightly, providing another layer of confirmation for isomeric identity.

Commercial-grade this compound may contain impurities from its synthesis or degradation. GC-MS is the standard method for identifying and quantifying these impurities. Synthesis-related impurities might include unreacted starting materials, other hydrofluorocarbon isomers, or chlorinated precursors.

The high resolution of capillary GC columns can separate trace-level impurities from the main (E)- and (Z)-HFO-1234ze peaks. The mass spectrometer then provides positive identification of these impurities by comparing their mass spectra to spectral libraries (like NIST) or to the spectra of known reference standards.

For quantification, a calibration curve is typically generated for each identified impurity using certified reference standards. By running standards of known concentrations, a response factor can be determined, allowing the concentration of the impurity in the sample to be calculated based on its peak area in the chromatogram. This is essential for quality control to ensure the product meets required purity specifications.

Non-target analysis (NTA) is an advanced analytical approach used to identify unknown chemicals in a sample without prior knowledge of their presence. GC-MS, particularly when coupled with high-resolution mass spectrometry (HRMS), is a powerful tool for this purpose.

In the context of environmental monitoring, NTA can be used to detect the presence of this compound and its degradation products in air, water, or soil samples. After a sample is collected and prepared, it is analyzed by GC-HRMS. The resulting data contains a complex mixture of compounds. Sophisticated software is then used to deconvolute the chromatogram, generate mass spectra for all detected peaks, and propose chemical formulas based on accurate mass measurements.

These proposed formulas are then screened against large chemical databases to tentatively identify the compounds. The presence of (E)- or (Z)-1,2,3,3-Tetrafluoroprop-1-ene would be indicated by the detection of a feature with the accurate mass corresponding to C₃H₂F₄ and a retention time consistent with the compound. The identification of its transformation products, such as trifluoroacetic acid (TFA), which can be formed from the atmospheric degradation of many hydrofluoroolefins, is also a critical application of this technique. thegoodscentscompany.com Confirmation of these tentatively identified compounds requires analysis using an authentic reference standard.

Imaging Photoelectron Photoion Coincidence (PEPICO) Spectroscopy.bepress.com

Imaging Photoelectron Photoion Coincidence (iPEPICO) spectroscopy is a powerful technique that combines photoelectron spectroscopy and photoionization mass spectrometry to study the dissociation dynamics of molecules. bepress.com This method has been applied to hydrofluoroolefins (HFOs) like this compound to understand their behavior upon ionization. bepress.com

Adiabatic Ionization Energy Determination.nsf.gov

The adiabatic ionization energy (AIE) is the minimum energy required to remove an electron from a molecule in its ground state to form a molecular ion in its ground state. libretexts.org For the isomer trans-1,3,3,3-tetrafluoropropene, iPEPICO studies have determined the adiabatic ionization energy to be 10.91 ± 0.05 eV. nsf.gov This value was established by analyzing the threshold photoelectron spectrum (TPES). nsf.gov

Dissociation Dynamics and Fragmentation Pattern Analysis.nsf.gov

Upon photoionization, the trans-1,3,3,3-tetrafluoropropene cation undergoes dissociation through several parallel channels. nsf.gov Over a 4-eV energy range, three primary fragment ions are observed: m/z 113 (H-loss), m/z 95 (F-loss), and m/z 64 (CF2-loss). nsf.gov The appearance energies for these fragments have been determined to be 12.247 ± 0.030 eV, 12.66 ± 0.10 eV, and 12.80 ± 0.05 eV, respectively. nsf.gov

The fragmentation process is not always a simple bond cleavage. The formation of the H-loss and CF2-loss fragments involves rearrangement of the molecular ion, including both fluorine and hydrogen migration, before dissociation occurs. nsf.gov At higher internal energies, additional rearrangement pathways become accessible, leading to the formation of various isomeric allylic fragment ions through fluorine loss. nsf.gov

The fragmentation of organic molecules in a mass spectrometer is influenced by the stability of the resulting ions. chemguide.co.uklibretexts.org The molecular ion, being energetically unstable, breaks into smaller, more stable fragments. chemguide.co.uklibretexts.org The most abundant fragment ion forms the base peak in the mass spectrum. libretexts.org

Table 1: Fragmentation Data for trans-1,3,3,3-Tetrafluoropropene from iPEPICO Spectroscopy

| Fragment Ion (m/z) | Neutral Loss | 0 K Appearance Energy (eV) |

|---|---|---|

| 113 | H | 12.247 ± 0.030 |

| 95 | F | 12.66 ± 0.10 |

| 64 | CF2 | 12.80 ± 0.05 |

Infrared Spectroscopy for Chemical Species Identification.znaturforsch.com

The molecule exhibits C–H stretching vibrations at approximately 3037 and 3160 cm⁻¹. znaturforsch.com The stretching vibration of the C=C double bond is observed around 1700 cm⁻¹. znaturforsch.com The C–F stretching vibrations appear in the typical region for such bonds, between 1135 and 1340 cm⁻¹. znaturforsch.com A notable feature is the C–C single bond stretching vibration, which appears at a relatively low frequency of 790 cm⁻¹ as an intense Raman line. znaturforsch.com

Gas-Phase Electron Diffraction for Molecular Structure Determination.researchgate.net

Gas-phase electron diffraction (GED) is a technique used to determine the precise molecular structure of compounds in the gaseous state, free from intermolecular forces. wikipedia.org This method has been employed to elucidate the structures of both trans-1,3,3,3-tetrafluoropropene and 2,3,3,3-tetrafluoropropene (B1223342). researchgate.net

For 2,3,3,3-tetrafluoropropene, GED studies, in conjunction with single-crystal X-ray diffraction, have provided detailed bond lengths and angles. znaturforsch.comresearchgate.net The C=C double bond length is 1.304(7) Å, and the C–C single bond length is 1.490(6) Å, which are within the expected ranges for such bonds. znaturforsch.com

Complementary Advanced Analytical Techniques (e.g., TOF-MS).copernicus.org

Time-of-Flight Mass Spectrometry (TOF-MS) is an advanced analytical technique that separates ions based on their mass-to-charge ratio by measuring the time it takes for them to travel through a flight tube. savemyexams.commmerevise.co.uk This method is particularly useful for the non-target analysis of atmospheric trace gases, including hydrofluoroolefins like this compound. copernicus.org

In the analysis of halocarbons, gas chromatography coupled with TOF-MS allows for the identification and quantification of compounds that may not be targeted by standard methods. copernicus.orgnih.gov The high data acquisition rate of TOF-MS enables the creation of a "digital air archive," allowing for retrospective analysis of atmospheric samples. copernicus.org This is crucial for monitoring the atmospheric concentrations of new-generation refrigerants and their degradation products. copernicus.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been extensively used to investigate the properties and reactivity of 1,2,3,3-tetrafluoroprop-1-ene.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been instrumental in elucidating the reaction pathways of this compound, particularly its decomposition and oxidation mechanisms.

Studies have employed DFT calculations, often using functionals like M06-2X with basis sets such as 6-311++G(d,p), to map out the potential energy surfaces of various reactions. researchgate.netresearchgate.net For instance, the thermal decomposition of HFO-1234yf has been shown to initiate with the molecule exciting to its lowest triplet state. researchgate.net Subsequent homolytic cleavage reactions lead to the formation of various radicals. researchgate.net The energy barriers for these different decomposition pathways can be calculated to determine the most favorable routes. researchgate.net

Research has identified that H-abstraction and F-abstraction reactions by radicals play a crucial role in the subsequent chain reactions. researchgate.net For example, the reactions of HFO-1234yf with hydroxyl (OH) radicals and chlorine (Cl) atoms, which are important for determining its atmospheric lifetime, have been analyzed using DFT. researchgate.net Furthermore, DFT has been used to study the oxidation of HFO-1234yf, revealing that collisions with O₂ molecules are key initiation pathways. researchgate.net

In a different application, DFT studies have been used to understand the synthesis of novel fluoroalkylating agents from HFO-1234yf, mapping out complex rearrangement pathways like the dyotropic rearrangement. nih.gov

Table 1: Selected DFT-Calculated Energy Barriers for this compound Reactions

| Reaction Type | Specific Pathway | Functional/Basis Set | Calculated Energy Barrier (kJ/mol) | Reference |

|---|---|---|---|---|

| Thermal Decomposition | Excitation to Triplet State | M06-2X/6–311++(d,p) | 264.67 | researchgate.net |

| Thermal Decomposition | Homolytic Cleavage (C-CF₃ bond) | M06-2X/6–311++(d,p) | 205.70 | researchgate.net |

| Oxidation | Collision with O₂ | M06-2X/6–311 + G (d, p) | 135.3 - 153.3 | researchgate.netresearchgate.net |

Quantum chemical calculations are also vital for determining the thermochemical properties and kinetic parameters that govern the reaction rates of this compound. These calculations provide data that can be used in larger-scale combustion and atmospheric models.

Thermochemical data, such as heat of formation, can be derived from theoretical calculations. For the related isomer, trans-1,3,3,3-tetrafluoropropene, the heat of formation was determined to be –779.9 ± 9.7 kJ/mol from a combination of experimental and G4 computational methods. nsf.gov

Kinetic parameters for the reactions of HFO-1234yf are often calculated using Transition State Theory (TST) or Canonical Variation Transition State Theory (CVTST) in conjunction with the potential energy surfaces obtained from DFT calculations. researchgate.net These theories allow for the estimation of rate constants over a range of temperatures. For example, rate constants for the reaction of HFO-1234yf with OH radicals and Cl atoms have been calculated to assess its atmospheric lifetime. researchgate.net

In the development of combustion mechanisms, kinetic parameters for the unimolecular and bimolecular destruction routes of HFO-1234yf have been calculated using computational quantum chemistry. researchgate.net These parameters are essential for accurately simulating its flammability and combustion behavior. researchgate.net

Computational methods can accurately predict the geometric structure and energetic properties of this compound. These theoretical predictions can be compared with experimental data to validate the computational models.

DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to optimize the molecular geometry of HFO-1234yf. ijsr.netresearchgate.net The calculated geometrical parameters, such as bond lengths and angles, show good agreement with available experimental data. ijsr.net These studies also provide insights into the molecule's vibrational frequencies, which can be compared with experimental FT-IR and FT-Raman spectra. ijsr.netresearchgate.net

The energetics of the molecule, including its ionization energy, have also been investigated theoretically. For the isomer trans-1,3,3,3-tetrafluoropropene, the adiabatic ionization energy was calculated using the G4 method to be 10.899 eV, which is in close agreement with the experimentally determined value of 10.91 ± 0.05 eV. nsf.gov Furthermore, the appearance energies for various fragment ions upon photoionization have been calculated, providing a detailed picture of the molecule's dissociation pathways. nsf.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing a bridge between the static picture from quantum chemistry and the macroscopic properties of a material.

MD simulations, particularly those using reactive force fields (ReaxFF), are employed to study the complex dynamics of chemical reactions, such as combustion and pyrolysis, at an atomic level. repec.org These simulations can track the trajectories of individual atoms over time, revealing the intricate steps involved in bond breaking and formation. repec.org

ReaxFF MD simulations have been used to investigate the combustion mechanism of HFO-1234yf. repec.org These simulations show that the initial stages of combustion are dominated by the unimolecular decomposition of the HFO-1234yf molecule. repec.org As the reaction progresses, O₂ participates, leading to a rapid consumption of the fuel and the formation of key radical species like O, H, OH, CF₃, CF₂, and CFO, which play important roles in the subsequent reactions. repec.org The simulations can also predict the formation of major combustion products, including CO, CO₂, HF, and COF₂. repec.org

MD simulations are a powerful tool for investigating the compatibility of this compound with other materials, such as lubricants and polymers, at a molecular level. acs.org These simulations can provide insights into solubility, diffusion, and interfacial behavior that are critical for practical applications.

Classical MD simulations have been used to study the local intermolecular structure and dynamics of liquid HFO-1234yf. researchgate.net These studies have investigated the potential for weak hydrogen bonding between molecules, which can influence its physical properties. researchgate.net

The compatibility and solubility of HFO-1234yf in various lubricants, including ionic liquids, have been explored using MD simulations. acs.org By analyzing radial distribution functions and other structural and dynamic properties, researchers can understand the nature of the interactions between the refrigerant and lubricant molecules. acs.org For example, simulations have been used to understand the solubility differences between HFO-1234yf and its isomer HFO-1234ze(E) in certain ionic liquids. acs.org These studies can help in the rational design of new lubricant formulations with improved performance.

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₃H₂F₄ |

| trans-1,3,3,3-Tetrafluoropropene | C₃H₂F₄ |

| Carbon dioxide | CO₂ |

| Carbon monoxide | CO |

| Carbonyl fluoride (B91410) | COF₂ |

| Chlorine | Cl |

| Hydrofluoric acid | HF |

| Hydroxyl radical | OH |

Equation of State Modeling for Phase Behavior

The accurate modeling of the phase behavior of this compound (HFO-1234yf) is crucial for the design and optimization of refrigeration and thermal management systems. Computational studies have employed various equations of state (EoS) to predict and correlate its thermodynamic properties.

To describe the pressure-volume-temperature (pvT) properties of HFO-1234yf, particularly in the gaseous phase, researchers have developed and applied several advanced equations of state. acs.orgnist.gov

A virial equation of state was developed for HFO-1234yf based on experimental pvT data measured at temperatures from 252 K to 345 K and pressures up to 1.91 MPa. acs.orgnist.gov The calculated results from this virial EoS showed good agreement with the experimental data, with average absolute and relative deviations in density reported to be as low as 0.023 kg/m ³ and 0.156%, respectively. nist.gov Such models are fundamental for accurately representing the behavior of the gas phase. aip.org

For a broader range of conditions, including liquid and vapor-liquid equilibrium states, cubic and more complex molecular-based equations of state have been utilized. The Peng-Robinson (PR) cubic EoS has been applied to generate thermodynamic property data, such as specific enthalpy, entropy, and volume, using a departure function approach. researchgate.net While cubic equations are effective for volumetric properties, their accuracy for caloric properties like heat capacities can be limited, with deviations sometimes exceeding 20%. inrim.it

To improve accuracy, particularly for fluids with hydrogen-bonding associations, the Cubic-Plus-Association (CPA) Equation of State has been applied. mdpi.com The CPA EoS adds an association term to a cubic EoS to account for molecular interactions like weak hydrogen bonds, which are present in hydrofluoroolefins. mdpi.com Studies have demonstrated that the CPA EoS can accurately calculate the saturated properties of pure HFO-1234yf, with average relative deviations for saturated vapor pressure, liquid density, and vapor density being less than 1.0%, 1.5%, and 3.5%, respectively. mdpi.com Other molecular-based models, such as the BACKONE EoS, have also been successfully fitted to experimental vapor pressure and saturated liquid density data, achieving uncertainties of 0.36% and 0.37%, respectively. uni-paderborn.deresearchgate.net

Table 1: Application of Various Equations of State to this compound

| Equation of State (EoS) Type | Specific Model | Application | Reported Accuracy/Deviation |

| Virial | Custom-developed | Gaseous pvT properties | AAD in density: 0.023 kg/m ³; ARD: 0.156% nist.gov |

| Cubic | Peng-Robinson (PR) | Thermodynamic properties (enthalpy, entropy, volume) | Validated with HFC-134a data showing <0.6% deviation researchgate.net |

| Cubic | Patel-Teja (PT) | Liquid and vapor properties | Deviations for caloric properties can exceed 20% inrim.it |

| Cubic-Plus-Association | CPA | Saturated properties of pure refrigerant | ARD: <1.0% (vapor pressure), <1.5% (liquid density) mdpi.com |

| Molecular-Based | BACKONE | Vapor pressure, saturated liquid density | Uncertainty: 0.36% (vapor pressure), 0.37% (sat. liquid density) uni-paderborn.deresearchgate.net |

Binary and multicomponent mixtures containing HFO-1234yf are being investigated as low-GWP alternatives to current refrigerants. nih.gov Understanding their vapor-liquid equilibrium (VLE) is essential for their application. iifiir.org Computational models are used to correlate experimental VLE data and predict mixture behavior. researchgate.net

The Cubic-Plus-Association (CPA) EoS has been successfully used to calculate the VLE of ten different binary refrigerant mixtures containing HFO-1234yf. mdpi.com When combined with the van der Waals mixing rule, the model achieved average relative deviations for liquid-phase and vapor-phase mole fractions of less than 1.0% and 2.0%, respectively. mdpi.com

Similarly, the Peng–Robinson (PR) equation of state, combined with various mixing rules like the Wong–Sandler (WS) and Mathias-Copeman (MC) alpha function, has been used to correlate VLE data for mixtures such as HFO-1234yf + HFO-1234ze(E). acs.org These models showed good agreement with experimental data, with average absolute relative deviations in pressure within 0.5% and average absolute deviations in vapor phase mole fraction less than 0.002. acs.org The VLE for mixtures with other common refrigerants like R-32, R-125, and R-134a have also been measured and correlated using both PR-type and Helmholtz-type equations of state. researchgate.net These studies are crucial for identifying properties like temperature glide and azeotropic behavior. researchgate.net

Table 2: Studied Vapor-Liquid Equilibrium (VLE) for Binary Mixtures of this compound

| Mixture Component 2 | Temperature Range (K) | Modeling Approach |

| trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze(E)) | 284 to 334 | PR-MC EoS with WS mixing rule acs.org |

| Isobutane (B21531) (HC-600a) | 258.15 to 288.15 | CPA EoS with van der Waals mixing rule mdpi.commagtechjournal.com |

| 1,1-Difluoroethane (HFC-152a) | 258.15 to 288.15 | CPA EoS, PR EoS mdpi.commagtechjournal.com |

| Difluoromethane (R-32) | 273 to 333 | PR-type and Helmholtz-type EoS researchgate.net |

| Pentafluoroethane (R-125) | 273 to 333 | PR-type and Helmholtz-type EoS researchgate.net |

| 1,1,1,2-Tetrafluoroethane (R-134a) | 273 to 333 | PR-type and Helmholtz-type EoS researchgate.net |

| Carbon Dioxide (CO2) | N/A | CPA EoS mdpi.com |

| Trifluoroethene (R-1123) | N/A | CPA EoS mdpi.com |

Kinetic Modeling of Complex Chemical Systems

Kinetic modeling based on computational chemistry provides deep insights into the reaction pathways and rates that govern the reactivity of HFO-1234yf, both in high-temperature combustion environments and under atmospheric conditions.

To describe the complex chemistry of HFO-1234yf oxidation and combustion, detailed chemical kinetic models have been developed. These mechanisms are often built upon existing models for smaller fluorinated hydrocarbons and hydrocarbons, such as the NIST C1-C2 hydrofluorocarbon model and GRI-Mech-3.0. nist.govnih.govnist.gov

One comprehensive mechanism developed to describe the combustion of HFO-1234yf includes 909 reactions and 101 species. nist.govnih.govnist.gov The development of such a model involves identifying potential unimolecular and bimolecular destruction routes for the HFO-1234yf molecule. daneshyari.com These routes include hydrogen abstraction, radical addition to the double bond (by H, O, OH, and F atoms), and unimolecular decomposition. daneshyari.com

The kinetic parameters and thermochemistry for the new reactions are often calculated using computational quantum chemistry methods (like density functional theory, DFT) or estimated by analogy to similar reactions. daneshyari.comresearchgate.net These mechanisms are essential tools for simulating the reactivity of the compound under various conditions. daneshyari.com Quantum chemical methods have also been employed to study the oxidation of HFO-1234yf initiated by atmospheric oxidants like ozone (O₃) and the nitrate (B79036) radical (NO₃), elucidating the formation of primary ozonides and various carbonyl compounds. nih.gov

Table 3: Summary of Developed Chemical Kinetic Models for this compound

| Model/Study | Number of Species | Number of Reactions | Focus Area | Basis/Methodology |

| Babushok et al. (NIST) | 101 | 909 | High-temperature oxidation and combustion | Combined GRI-Mech-3.0, NIST C1-C2 HFC model, and 2-BTP model nist.govnih.govnist.gov |